1-(4-chlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole
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Overview
Description
1-(4-chlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with chlorophenyl, methyl, and methylphenyl groups, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-4-(4-methylphenyl)-1H-pyrazole: Similar structure but with different substitution patterns, leading to varied chemical and biological properties.
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole: Lacks the additional methylphenyl groups, resulting in different reactivity and applications.
Uniqueness
1-(4-chlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features allow for targeted interactions with biological molecules, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C24H21ClN2 |
---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H21ClN2/c1-16-6-4-8-19(14-16)23-18(3)24(20-9-5-7-17(2)15-20)27(26-23)22-12-10-21(25)11-13-22/h4-15H,1-3H3 |
InChI Key |
GSEYBTCJBRDXLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2C3=CC=C(C=C3)Cl)C4=CC=CC(=C4)C)C |
Origin of Product |
United States |
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